molecular formula C22H27NO5 B4831838 4-(2-ethoxyethoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide

4-(2-ethoxyethoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide

Cat. No.: B4831838
M. Wt: 385.5 g/mol
InChI Key: KTHKHTVQAWDNNH-UHFFFAOYSA-N
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Description

4-(2-ethoxyethoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyethoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the synthesis of the benzamide core, followed by the introduction of the ethoxyethoxy and tetrahydrofuran-2-ylmethoxy groups through specific reaction conditions. Common reagents used in these reactions include ethyl ether, tetrahydrofuran, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethoxyethoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH levels. Solvents like dichloromethane, ethanol, and water are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-ethoxyethoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyethoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tetrahydro-2-furanyloxy)-1-butanol
  • 2-((tetrahydrofurfuryl)oxy)ethanol

Uniqueness

Compared to similar compounds, 4-(2-ethoxyethoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of ethoxyethoxy and tetrahydrofuran-2-ylmethoxy groups makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

4-(2-ethoxyethoxy)-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-2-25-14-15-27-19-9-5-17(6-10-19)22(24)23-18-7-11-20(12-8-18)28-16-21-4-3-13-26-21/h5-12,21H,2-4,13-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHKHTVQAWDNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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